1-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that features a pyrazole ring substituted with a chlorinated and fluorinated benzyl group, and a pyrrole-2,5-dione moiety
Preparation Methods
The synthesis of 1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can be achieved through a multi-step process involving chlorination and fluorination reactions. One method involves the chlorination of 4H-pyrrole using chlorosulfonic acid and nitrosyl chloride at low temperatures, followed by further chlorination with chlorosulfonic acid and carbon tetrachloride. The final step involves the use of titanium tetrachloride as a catalyst to react the chlorinated product with titanium dioxide at high temperatures to yield the target compound .
Chemical Reactions Analysis
1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The pyrazole and pyrrole rings can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar compounds to 1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE include other pyrazole and pyrrole derivatives with different substituents. These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. Examples include:
The uniqueness of 1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H11ClFN3O2 |
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Molecular Weight |
307.71 g/mol |
IUPAC Name |
1-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H11ClFN3O2/c15-11-8-18(7-9-1-3-10(16)4-2-9)17-14(11)19-12(20)5-6-13(19)21/h1-4,8H,5-7H2 |
InChI Key |
IKCBZGTYJSLISF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NN(C=C2Cl)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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